S-Propyl thioacetate, also referred to as S-propyl ethanethioate, is an organosulfur compound. While not naturally occurring, it has been identified as a component in the volatile composition of commercially available Awamori, a distilled alcoholic beverage from Japan. [] In research settings, S-Propyl thioacetate serves primarily as a reagent or intermediate in organic synthesis.
S-Propyl thioacetate can be synthesized from acetic acid and propanethiol through various chemical reactions. It falls under the category of volatile sulfur compounds, which are significant in both industrial applications and biological processes. The compound is also recognized for its role in organic synthesis and as an intermediate in various chemical reactions.
S-Propyl thioacetate can be synthesized via several methods, including:
In laboratory settings, the synthesis often involves controlling reaction conditions such as temperature and pH to optimize yield. For instance, maintaining a low temperature can help minimize side reactions that may occur during synthesis.
The molecular structure of S-propyl thioacetate features a propyl group attached to a thioester functional group. The structural representation can be described as follows:
The compound's structure can be visualized using molecular modeling software or through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms its identity based on characteristic peaks corresponding to the different hydrogen environments in the molecule.
S-Propyl thioacetate participates in various chemical reactions, including:
The mechanism of action for S-propyl thioacetate primarily revolves around its reactivity as a thioester:
Kinetic studies reveal that these reactions are influenced by factors such as temperature, pH, and concentration of reactants .
S-Propyl thioacetate finds applications in various scientific fields:
S-Propyl thioacetate (SPTA) arises in tropical fruits through enzymatic transformations of non-volatile sulfur precursors, primarily S-alkyl-L-cysteine sulfoxides. These reactions are catalyzed by endogenous enzymes released upon cellular disruption. The biochemical pathway involves:
Table 1: Occurrence of S-Propyl Thioacetate in Plant Sources
Plant Source | Tissue | Typical Concentration Range | Key Precursors |
---|---|---|---|
Rakkyo onion | Bulb | 1.2–3.8 μg/g FW* | S-Propyl-L-cysteine sulfoxide |
Durian | Pulp | 0.18–0.56 μg/kg | Methionine derivatives |
Garlic | Clove | Trace–0.8 μg/g | S-Allyl-L-cysteine sulfoxide |
Chinese chive | Leaves | 0.4–1.5 μg/g | S-Propyl-L-cysteine sulfoxide |
FW: Fresh weight. Data compiled from [1] [3] [7].
Environmental factors critically modulate these pathways. Sulfur-rich soils elevate precursor synthesis, while post-harvest mechanical damage (e.g., cutting or crushing) accelerates enzymatic conversion. In durian, the activity of γ-glutamyl transpeptidase—which hydrolyzes γ-glutamylcysteine conjugates to liberate cysteine sulfoxides—correlates with SPTA accumulation during ripening [1] [3]. Analytical challenges arise from SPTA’s volatility and low abundance, requiring specialized techniques like headspace solid-phase microextraction (HS-SPME) coupled with sulfur-selective detectors (e.g., pulsed flame photometric detection) for accurate quantification [1] [7].
Plant sulfur metabolism provides the foundational precursors for SPTA biosynthesis through a tightly regulated assimilatory pathway:
Table 2: Key Enzymes in Plant Sulfur Precursor Biosynthesis
Enzyme | Gene Family | Subcellular Localization | Function |
---|---|---|---|
ATP Sulfurylase (ATPS) | ATPS | Cytosol/Plastid | Activates sulfate to adenosine 5'-phosphosulfate |
APS Reductase (APR) | APR | Plastid | Reduces APS to sulfite |
Sulfite Reductase (SiR) | SiR | Plastid | Reduces sulfite to sulfide |
OAS-TL | OAS-TL | Plastid/Mitochondrion/Cytosol | Synthesizes cysteine from OAS and sulfide |
Regulation occurs at multiple levels: Sulfur deficiency induces SULTR and APR gene expression via the SLIM1 transcription factor. Subcellular compartmentalization also controls flux—plastids house reductive assimilation, while vacuoles store sulfate (via SULTR4 transporters) and glutathione conjugates. In tropical fruits, diurnal sulfur assimilation rhythms synchronize with photoperiod-dependent OAS-TL activity, optimizing precursor availability during ripening [2] [8]. Transporter networks further integrate SPTA precursor synthesis: SULTR3;5 facilitates plastid sulfate import for cysteine synthesis, and glutathione transporters (e.g., AtOPT6) enable long-distance phloem transport of γ-glutamyl precursors to fruits [8].
Microbial metabolism generates SPTA during fermentation through enzymatic and non-enzymatic transformations:
Table 3: Microbial Agents in SPTA Formation During Fermentation
Microbial Group | Representative Species | Mechanism | Food Matrix |
---|---|---|---|
Lactic Acid Bacteria | Lactobacillus plantarum | Decarboxylation of cysteine sulfoxides + acetylation | Kimchi, Sauerkraut |
Yeasts | Saccharomyces cerevisiae | Ehrlich pathway; Acetaldehyde-thiol condensation | Wine, Soy Sauce |
Acetic Acid Bacteria | Acetobacter pasteurianus | Oxidation of precursor alcohols | Vinegar, Kombucha |
Bacillus spp. | Bacillus subtilis | Proteolytic release of methionine/cysteine | Natto, Fermented beans |
Fermentation parameters critically influence yields: pH 3.5–4.5 stabilizes thiol intermediates, while temperatures of 20–30°C optimize microbial thiol acetyltransferase activity. Extended leavening in sourdough (24–48 h) increases SPTA 2.3-fold compared to short fermentations. Metabolomic studies reveal SPTA correlations with volatile sulfur clusters (e.g., dimethyl trisulfide) in wine and soy sauce, indicating co-regulation within sulfur metabolic networks [3] [6] [7]. Microbial community dynamics also determine output—co-cultures of Lactobacillus and Saccharomyces enhance SPTA 4.8-fold over monocultures due to cross-feeding of acetyl donors and thiol precursors [6].
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